N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S.ClH/c1-20(2)7-4-8-21(16(22)13-11-23-9-10-24-13)17-19-15-12(18)5-3-6-14(15)25-17;/h3,5-6,11H,4,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNPTSRWVAYEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=COCCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride (hereafter referred to as the compound) is a synthetic compound with a complex molecular structure characterized by a dioxine ring and a fluorobenzothiazole moiety. Its molecular formula is C19H20ClFN4O3S, with a molecular weight of approximately 438.9 g/mol. This article reviews the biological activity of this compound, focusing on its antibacterial properties, potential therapeutic applications, and underlying mechanisms.
Antibacterial Activity
Recent studies have indicated that the compound exhibits moderate antibacterial activity against certain bacterial strains. A notable study published in "Molecules" assessed its efficacy against Staphylococcus aureus and Escherichia coli . The results showed that while the compound demonstrated some antibacterial effects, it was less effective compared to conventional antibiotics such as ciprofloxacin and ketoconazole.
Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a critical parameter in evaluating the antibacterial potential of compounds. The MIC for this compound was determined in comparative studies against standard antibiotics. The findings revealed that:
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Ciprofloxacin | 8 |
| Escherichia coli | 64 | Ketoconazole | 16 |
These results suggest that while the compound has some antibacterial properties, it may not be suitable as a standalone treatment option without further modification or combination with other agents.
Understanding the mechanism of action is essential for evaluating the therapeutic potential of any compound. The interactions of this compound with biological targets are under investigation. Preliminary data suggest that the compound may interact with bacterial cell membranes or specific enzymes involved in bacterial metabolism, although detailed studies are needed to elucidate these pathways further.
Research Findings and Case Studies
Several research initiatives have explored the broader biological activities of compounds related to this compound. These studies often focus on:
- Antimicrobial Properties : Similar compounds have demonstrated varying degrees of activity against both gram-positive and gram-negative bacteria.
- Antitumor Activity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, revealing promising results that warrant further investigation.
- Pharmacokinetics : Understanding how this compound is absorbed, distributed, metabolized, and excreted in biological systems is crucial for assessing its viability as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The target compound shares functional motifs with several classes of molecules described in the evidence:
Key Observations:
- Fluorinated Aromatic Systems: The 4-fluorobenzo[d]thiazole in the target compound parallels the 4-fluorophenyl group in pyrazole-carboxamide 3d and fluorophenyl-substituted triazoles .
- Amide Bonds : Present in all compared compounds, the amide group is a critical pharmacophore for hydrogen bonding and structural rigidity.
- Heterocyclic Cores : The 5,6-dihydro-1,4-dioxine ring in the target compound is distinct from pyrazole, triazole, or imidazopyridine cores in analogs, which may influence solubility and ring strain .
Spectroscopic and Analytical Data
Critical spectral data from analogs provide benchmarks for characterizing the target compound:
IR Spectroscopy :
- NMR Spectroscopy: Fluorine atoms in 3d and triazole derivatives cause distinct deshielding in ^1H/^13C NMR . The dimethylaminopropyl group in the target compound would show characteristic peaks at δ ~2.2–2.6 (N(CH₃)₂) and δ ~3.4–3.7 (CH₂N).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
